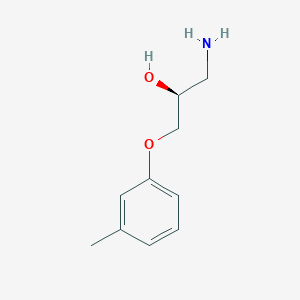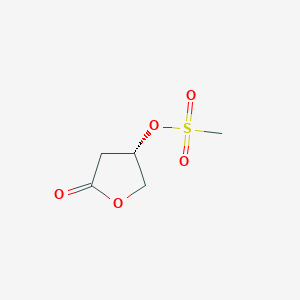
2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group and a methylphenoxy group attached to a propanol backbone. The (2S) configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- typically involves the reaction of 3-methylphenol with epichlorohydrin to form 3-(3-methylphenoxy)-1,2-epoxypropane. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction can produce secondary amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The (2S) configuration plays a crucial role in its binding affinity and activity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the target enzyme. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol, 1-amino-3-(4-methylphenoxy)-, (2S)-: Similar structure but with a different position of the methyl group on the phenoxy ring.
2-Propanol, 1-amino-3-(3-chlorophenoxy)-, (2S)-: Similar structure but with a chlorine atom instead of a methyl group.
2-Propanol, 1-amino-3-(3-methoxyphenoxy)-, (2S)-: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
The uniqueness of 2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- lies in its specific stereochemistry and the presence of the methylphenoxy group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
189244-67-5 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
(2S)-1-amino-3-(3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-8-3-2-4-10(5-8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3/t9-/m0/s1 |
Clave InChI |
NUEKYLDQIOYNLD-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC(=CC=C1)OC[C@H](CN)O |
SMILES canónico |
CC1=CC(=CC=C1)OCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)

![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)

![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)

![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)


![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)

